molecular formula C19H31N7O2 B3775593 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B3775593
M. Wt: 389.5 g/mol
InChI Key: MMYKBGFRVMMQHS-UHFFFAOYSA-N
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Description

5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a diazepane ring, an oxadiazole ring, and a pyrazine ring, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, including the formation of the diazepane ring and the oxadiazole ring. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method has been shown to be effective in producing chiral 1,4-diazepanes with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductases, can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with diazepane, oxadiazole, and pyrazine rings, such as:

Uniqueness

What sets 5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O2/c1-27-14-5-9-20-18-19(22-17-16(21-18)23-28-24-17)26-11-6-10-25(12-13-26)15-7-3-2-4-8-15/h15H,2-14H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYKBGFRVMMQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=NON=C2N=C1N3CCCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 2
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 3
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 4
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 5
Reactant of Route 5
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 6
Reactant of Route 6
5-(4-cyclohexyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

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